

An In-depth Technical Guide to the Spectral Data of Piperyline (Piplartine)

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Compound of Interest

Compound Name: Piperyline

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for **Piperyline**, also known as Piplartine. The information presented herein is intended to serve as a core resource for researchers and professionals involved in natural product chemistry, analytical chemistry, and drug discovery and development. This document offers detailed spectral data, experimental methodologies, and a visual representation of the analytical workflow.

Introduction to Piperyline

Piplartine is a naturally occurring amide alkaloid found in various Piper species, most notably in long pepper (*Piper longum*).^[1] It has garnered significant scientific interest due to its wide range of biological activities, including potential anticancer properties.^{[1][2]} The structural elucidation and unambiguous identification of **Piperyline** are paramount for its development as a potential therapeutic agent. This guide focuses on the key analytical techniques, NMR and MS, used for its characterization.

Spectral Data of Piperyline

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for **Piperyline**, providing a clear and structured reference for compound identification and verification.

¹H NMR Spectral Data

Table 1: ^1H NMR (500 MHz, CDCl_3) Data for **Piperyline**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
2	7.32	d	15.5
3	6.27	d	15.5
2'	6.78	s	-
6'	6.78	s	-
3-OCH ₃	3.88	s	-
4-OCH ₃	3.86	s	-
5-OCH ₃	3.88	s	-
α	7.23	m	-
β	6.05	m	-
γ	2.40	m	-
δ	3.80	t	6.8

Note: The assignments are based on published literature and standard 2D NMR experiments (COSY, HSQC, HMBC). The chemical shifts may vary slightly depending on the solvent and concentration.

^{13}C NMR Spectral Data

Table 2: ^{13}C NMR (125 MHz, CDCl_3) Data for **Piperyline**

Position	Chemical Shift (δ , ppm)
1	165.4
2	141.8
3	118.9
1'	129.8
2'	105.5
3'	153.4
4'	138.2
5'	153.4
6'	105.5
3-OCH ₃	56.1
4-OCH ₃	60.9
5-OCH ₃	56.1
α	145.2
β	121.5
γ	21.4
δ	42.6
C=O (amide)	171.8

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) data is crucial for confirming the molecular formula of **Piperyline**.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for **Piperyline**

Ionization Mode	Molecular Formula	Calculated m/z	Observed m/z
ESI+	$[C_{17}H_{19}NO_5+H]^+$	318.1336	318.1339

Experimental Protocols

This section provides detailed methodologies for the acquisition of NMR and MS data for **Piperyline**. These protocols are based on standard practices for the analysis of natural products.

NMR Spectroscopy

Sample Preparation:

- A pure sample of **Piperyline** (approximately 5-10 mg for 1H NMR and 20-50 mg for ^{13}C NMR) is accurately weighed.
- The sample is dissolved in approximately 0.6 mL of deuterated chloroform ($CDCl_3$) in a clean, dry vial.
- The solution is then transferred to a 5 mm NMR tube.
- The NMR tube is capped and carefully inverted several times to ensure a homogenous solution.

Instrumentation and Data Acquisition:

- Spectrometer: A Bruker Avance III 500 MHz spectrometer (or equivalent) equipped with a cryoprobe is typically used.
- 1H NMR:
 - Pulse Program: zg30
 - Number of Scans: 16
 - Acquisition Time: ~3 seconds

- Relaxation Delay: 1 second
- Spectral Width: 12 ppm
- ^{13}C NMR:
 - Pulse Program: zgpg30
 - Number of Scans: 1024
 - Acquisition Time: ~1 second
 - Relaxation Delay: 2 seconds
 - Spectral Width: 240 ppm
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs available in the spectrometer's software are utilized. Key parameters such as the number of increments in the indirect dimension and the number of scans per increment are optimized to achieve good resolution and signal-to-noise ratio. For HMBC, the long-range coupling delay is typically set to 60-80 ms.

Mass Spectrometry

Sample Preparation:

- A stock solution of **Piperyline** is prepared by dissolving 1 mg of the compound in 1 mL of methanol.
- For LC-MS analysis, this stock solution is further diluted with the mobile phase to a final concentration of approximately 10 $\mu\text{g/mL}$.

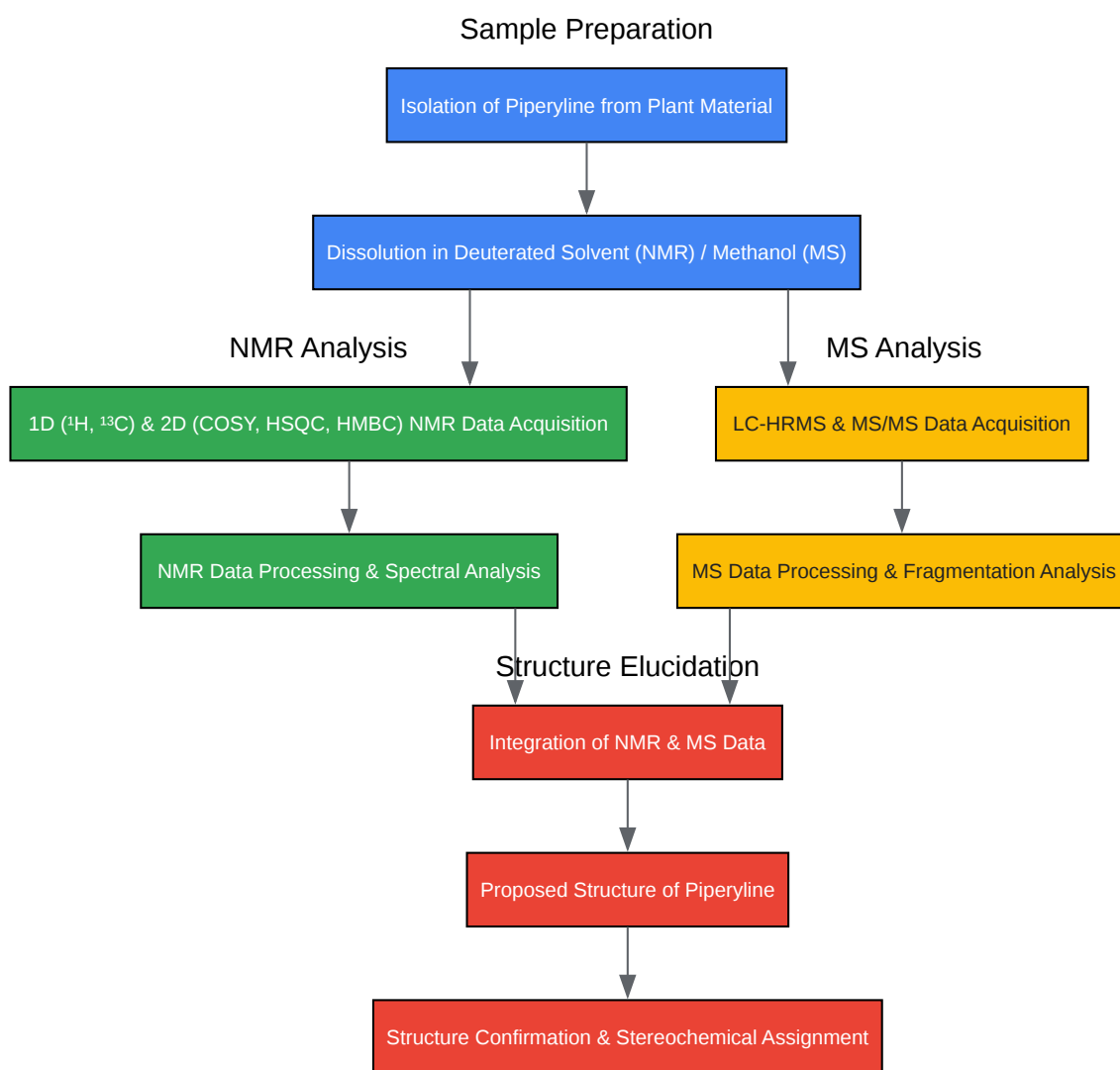
Instrumentation and Data Acquisition:

- System: A high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) is used.
- Liquid Chromatography (LC) Conditions:

- Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 μ m particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μ L.
- Mass Spectrometry (MS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 $^{\circ}$ C.
 - Desolvation Temperature: 350 $^{\circ}$ C.
 - Cone Gas Flow: 50 L/hr.
 - Desolvation Gas Flow: 600 L/hr.
 - Acquisition Mode: Full scan MS and data-dependent MS/MS.
 - Collision Energy (for MS/MS): A collision energy ramp (e.g., 10-40 eV) is often used to obtain informative fragment ions.

Visualized Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the structural elucidation of a natural product like **Piperyline** using NMR and MS data.



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